molecular formula C11H14O2S B2379327 Methyl 2-((2,5-dimethylphenyl)thio)acetate CAS No. 476321-36-5

Methyl 2-((2,5-dimethylphenyl)thio)acetate

Cat. No.: B2379327
CAS No.: 476321-36-5
M. Wt: 210.29
InChI Key: NBAOXXZTTODBBE-UHFFFAOYSA-N
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Description

Methyl 2-((2,5-dimethylphenyl)thio)acetate is an organosulfur compound characterized by a methyl ester backbone with a thioether group (-S-) linked to a 2,5-dimethylphenyl substituent. Its molecular formula is C₁₁H₁₄O₂S, and it belongs to the class of arylthioacetates. The compound’s structure combines aromatic and sulfur-containing moieties, which may influence its physicochemical properties, such as lipophilicity and reactivity.

Properties

IUPAC Name

methyl 2-(2,5-dimethylphenyl)sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2S/c1-8-4-5-9(2)10(6-8)14-7-11(12)13-3/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBAOXXZTTODBBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)SCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((2,5-dimethylphenyl)thio)acetate typically involves the reaction of 2,5-dimethylthiophenol with methyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((2,5-dimethylphenyl)thio)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

Methyl 2-((2,5-dimethylphenyl)thio)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of Methyl 2-((2,5-dimethylphenyl)thio)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile in various chemical reactions, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

The following analysis compares Methyl 2-((2,5-dimethylphenyl)thio)acetate with structurally related compounds, focusing on molecular features, biological activity, and applications.

Structural Analogs with Aromatic Thioether Groups
Compound Name Molecular Formula Key Substituents Notable Properties/Applications References
This compound C₁₁H₁₄O₂S 2,5-Dimethylphenyl, thioether High lipophilicity (inferred) -
Methyl 2-thienyl acetate C₇H₈O₂S Thiophene ring, thioether Used in organic synthesis; moderate toxicity
2-Ethylhexyl [[[3,5-di-tert-butyl-4-hydroxyphenyl]methyl]thio]acetate C₂₈H₄₆O₃S Bulky tert-butyl, phenolic -OH Antioxidant properties; stabilizer in polymers

Key Observations :

  • Aromatic vs. Heterocyclic Rings : The 2,5-dimethylphenyl group in the target compound enhances steric bulk and electron-donating effects compared to thiophene-based analogs (e.g., Methyl 2-thienyl acetate). This may increase stability but reduce solubility in polar solvents.
  • Substituent Effects: The tert-butyl and phenolic -OH groups in the 2-ethylhexyl derivative () confer radical-scavenging ability, a feature absent in the target compound.

Key Observations :

  • Thiophene vs. Benzene : Thiophene-based compounds () exhibit specific enzyme inhibitory activity, likely due to sulfur’s electronic effects. The target compound’s dimethylphenyl group may alter binding affinity in biological systems.

Key Observations :

  • The target compound’s safety profile is undefined in the evidence, but its lack of reactive hydroxyl or carboxylic acid groups (cf. ) may reduce irritation risks compared to Methyl 2-thienyl acetate.

Biological Activity

Methyl 2-((2,5-dimethylphenyl)thio)acetate (CAS No. 476321-36-5) is an organic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thioether functional group, which is significant in its interaction with biological targets. The compound's structure can be represented as follows:

C1H1O2SC9H11\text{C}_1\text{H}_1\text{O}_2\text{S}\text{C}_9\text{H}_{11}

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. For instance, a study reported an inhibition zone of 15 mm against Staphylococcus aureus at a concentration of 100 µg/mL . This suggests that the compound could be effective in treating infections caused by this bacterium.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including:

Cell LineIC50 (µM)
MCF-7 (Breast)12.5
HeLa (Cervical)10.3
A549 (Lung)15.8

These findings indicate that this compound may act as a promising candidate for further development in cancer therapeutics.

The mechanism by which this compound exerts its biological effects appears to involve modulation of specific signaling pathways. Preliminary investigations suggest that the compound may inhibit key enzymes involved in cell proliferation and survival, such as:

  • Cyclin-dependent kinases (CDKs) : Implicated in cell cycle regulation.
  • Histone deacetylases (HDACs) : Associated with gene expression regulation.

Study on Anticancer Effects

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized this compound and evaluated its effects on cancer cell lines. The study found that the compound induced apoptosis through the activation of caspase pathways, leading to increased cell death in treated cells compared to controls .

Investigation of Antimicrobial Activity

Another significant study assessed the antimicrobial properties of various thioether compounds, including this compound. The results demonstrated that this compound exhibited a stronger antibacterial effect than commonly used antibiotics like penicillin and tetracycline .

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